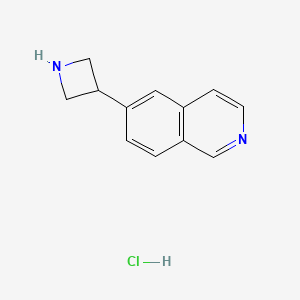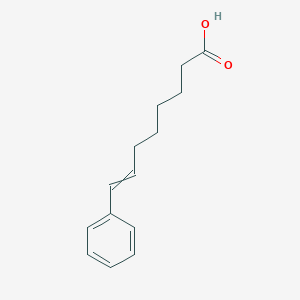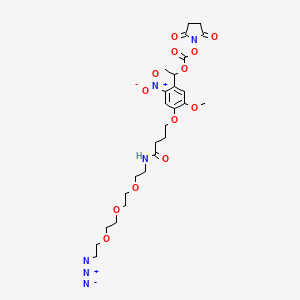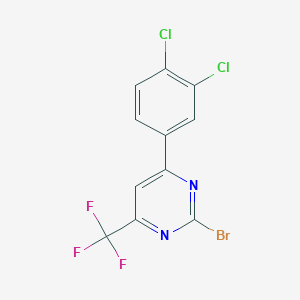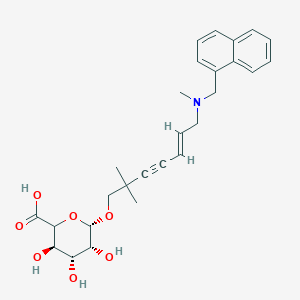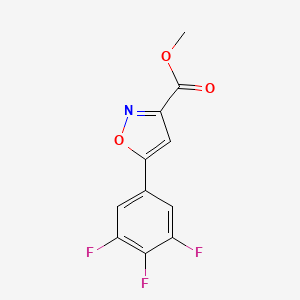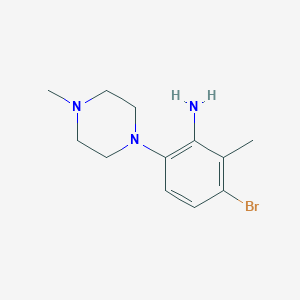![molecular formula C15H18N2Si B13716314 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a methyl group and a phenyl group, which is further substituted with a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trimethylsilyl-ethynyl group: This step involves the use of trimethylsilylacetylene in a coupling reaction with the phenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Copper(I) iodide: Often used in conjunction with palladium catalysts.
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazole derivatives, while coupling reactions can produce more complex organic molecules .
Scientific Research Applications
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrazole ring can interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a pyrazole ring.
Triisopropyl[(trimethylsilyl)ethynyl]silane: Contains a trimethylsilyl-ethynyl group but differs in the rest of the structure.
Uniqueness
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is unique due to the combination of the pyrazole ring and the trimethylsilyl-ethynyl group.
Properties
Molecular Formula |
C15H18N2Si |
|---|---|
Molecular Weight |
254.40 g/mol |
IUPAC Name |
trimethyl-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H18N2Si/c1-17-12-15(11-16-17)14-7-5-13(6-8-14)9-10-18(2,3)4/h5-8,11-12H,1-4H3 |
InChI Key |
AWSJHJISQCFBOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


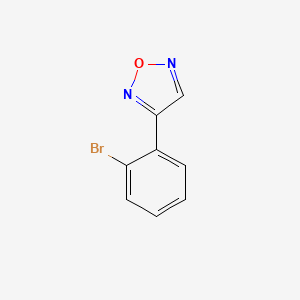
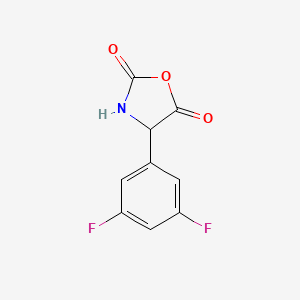
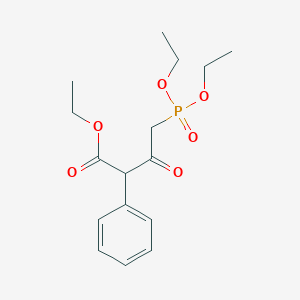
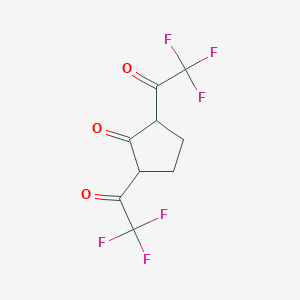
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
